吡罗达韦
概述
科学研究应用
吡罗达韦因其抗病毒特性,尤其是针对鼻病毒的特性,而得到广泛研究。 它的应用包括:
化学: 用作研究抗病毒机制和开发新型抗病毒药物的模型化合物。
生物学: 研究其对病毒复制和与宿主细胞相互作用的影响。
医学: 探索其作为普通感冒和其他病毒感染的潜在治疗方法。
作用机制
吡罗达韦通过与病毒衣壳蛋白 VP1 结合发挥其抗病毒作用,从而抑制病毒附着和进入宿主细胞的能力 . 这种结合稳定了病毒衣壳,阻止了病毒复制所需的脱壳过程。 该化合物的作用机制涉及与病毒复制至关重要的特定分子靶标和途径的相互作用 .
生化分析
Biochemical Properties
Pirodavir interacts with the genome polyprotein of Poliovirus type 1 (strain Mahoney) and Poliovirus type 3 (strains P3/Leon/37 and P3/Leon 12A 1B) .
Cellular Effects
Pirodavir has been shown to have cytotoxic effects on cell cultures at relatively low doses . Modifications of Pirodavir’s central hydrocarbon chain can lead to the production of novel derivatives with low cytotoxicity .
Molecular Mechanism
Pirodavir’s mechanism of action involves targeting the genome polyprotein of specific strains of Poliovirus . It acts at a very early stage of the viral replication , which is crucial for its antiviral activity.
Temporal Effects in Laboratory Settings
It is known that Pirodavir acts at a very early stage of the viral replication , suggesting that its effects may be short-lived.
Transport and Distribution
It is known that adequate drug levels are difficult to achieve and persist in the nasal environment due to mucociliary transport and absorption .
准备方法
合成路线和反应条件: . 合成过程涉及多个步骤,包括硝化、还原和酯化,在受控条件下进行,以确保获得高纯度的目标产物。
工业生产方法: 吡罗达韦的工业生产涉及使用大型反应器和对反应条件进行精确控制,以保持一致性和产量。 该过程包括使用溶剂和催化剂来促进反应,以及使用结晶和色谱法等纯化步骤来分离最终产物 .
化学反应分析
反应类型: 吡罗达韦会经历各种化学反应,包括:
氧化: 吡罗达韦在特定条件下可以被氧化形成相应的氧化物。
还原: 还原反应可以将吡罗达韦转化为其还原形式。
取代: 吡罗达韦可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生氧化物,而取代可能会产生吡罗达韦的各种取代衍生物 .
相似化合物的比较
吡罗达韦通常与其他抗病毒化合物如普乐康纳韦和伐本达韦进行比较。 虽然这三种化合物都靶向病毒衣壳,但吡罗达韦在对多种鼻病毒血清型的广谱活性方面是独一无二的 . 类似化合物包括:
普乐康纳韦: 另一种具有类似作用机制但化学结构不同的衣壳结合抗病毒剂。
属性
IUPAC Name |
ethyl 4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-26-21(25)18-5-7-19(8-6-18)27-15-12-17-10-13-24(14-11-17)20-9-4-16(2)22-23-20/h4-9,17H,3,10-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHIOGFOPPOUJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869699 | |
Record name | Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124436-59-5 | |
Record name | Pirodavir [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124436595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirodavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08012 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRODAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BML697718K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pirodavir?
A1: Pirodavir is a capsid-binding antiviral agent that exhibits broad-spectrum activity against picornaviruses, particularly rhinoviruses. [, , ]. It exerts its antiviral effect by binding to the viral capsid, specifically within a hydrophobic pocket beneath the canyon floor of the virus [].
Q2: How does Pirodavir binding to the viral capsid inhibit viral replication?
A2: Pirodavir binding to the viral capsid interferes with several crucial steps in the viral replication cycle:
- Inhibition of Attachment/Entry: For certain rhinovirus serotypes, like human rhinovirus 9, Pirodavir can directly block the virus's ability to attach to host cells [].
- Stabilization of Viral Capsid: Pirodavir binding stabilizes the viral capsid, rendering it resistant to changes in pH and temperature. This stabilization prevents the virus from uncoating its RNA genome inside the host cell, a necessary step for replication [, , ].
Q3: What is the molecular formula and weight of Pirodavir?
A3: Unfortunately, the specific molecular formula and weight of Pirodavir are not provided in the provided research papers.
Q4: Is there any spectroscopic data available for Pirodavir?
A4: The provided research papers do not include detailed spectroscopic data for Pirodavir.
Q5: How do structural modifications of Pirodavir affect its antiviral activity?
A7: * Central Hydrocarbon Chain: Modifying the central hydrocarbon chain of Pirodavir can influence both its cytotoxicity and antiviral activity. For instance, the replacement of the oxygen atom in the central chain with an amino group led to decreased activity against rhinoviruses and polioviruses []. Conversely, incorporating an -ethoxy-propoxy- group into the central chain (as in compound I-6602) resulted in reduced cell toxicity and enhanced anti-rhinovirus activity [].* Oxime Ether Group: Replacing the ester group in Pirodavir with an oxime ether group yielded compounds like compound 14, which exhibited excellent anti-HRV activity and good oral bioavailability, addressing a limitation of Pirodavir's susceptibility to hydrolysis [].
Q6: What is known about the pharmacokinetic profile of Pirodavir?
A9: Pirodavir, in its original form, exhibited limited oral bioavailability due to its susceptibility to hydrolysis [, ]. This led to its development as an intranasal formulation for the treatment of rhinovirus infections [, ].
Q7: Is there evidence of resistance development to Pirodavir?
A7: Yes, resistance development is a concern with Pirodavir.
- Rhinoviruses: Studies show that rhinovirus mutants resistant to an earlier-generation capsid binder, R 61837, exhibited cross-resistance to Pirodavir []. This suggests that mutations within the hydrophobic pocket, the binding site for these compounds, can confer resistance.
Q8: Are there other antiviral agents being explored as alternatives to Pirodavir?
A8: Yes, due to limitations such as limited oral bioavailability and resistance development, research has explored alternative antiviral strategies for rhinovirus and enterovirus infections:
- Protease Inhibitors: Rupintrivir and SG85 are protease inhibitors targeting the 3C protease essential for viral replication. Both compounds have shown promising in vitro activity against a range of enterovirus serotypes, including EV71 [, ].
- Host-Targeting Compounds: Enviroxime, a compound that interferes with viral RNA synthesis by targeting host cell factors, has also demonstrated in vitro activity against enteroviruses [].
- Nucleoside Analogues: MK-0608 is a nucleoside analogue that inhibits viral RNA polymerase and has shown activity against HRV-C [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。